5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone
Description
The compound 5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex polycyclic dispiro system featuring fused indene and furan moieties. Its structure comprises two indene units connected via a furan ring, with substituents at the 5'-(4-methylphenyl) and 3'-phenyl positions. The tetrone functional groups (four ketone groups) at positions 1,1'',3,3'' confer significant electronic and steric properties, making it a candidate for applications in materials science and asymmetric catalysis.
Properties
InChI |
InChI=1S/C33H22O5/c1-19-15-17-21(18-16-19)31-32(27(34)22-11-5-6-12-23(22)28(32)35)26(20-9-3-2-4-10-20)33(38-31)29(36)24-13-7-8-14-25(24)30(33)37/h2-18,26,31H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASIJZFSHJMCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3(C(C4(O2)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone (commonly referred to as compound 1) is a complex organic molecule with potential biological activity. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
Chemical Formula : C33H22O5
Molecular Weight : 510.53 g/mol
Structure : The compound features a unique dispiro structure which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of dispiro compounds similar to compound 1. For instance, derivatives of dispiro compounds have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and E. coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
These findings suggest that compound 1 may exhibit similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of compounds with similar structures has also been investigated. Studies indicate that certain dispiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds that share structural motifs with compound 1 have been shown to activate apoptotic pathways in breast cancer cell lines .
The biological activity of compound 1 is likely mediated through several mechanisms:
- DNA Intercalation : Some studies suggest that dispiro compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds similar to compound 1 have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell survival, such as DNA gyrase and DHFR .
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives derived from similar scaffolds. The research demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics .
Study on Anticancer Properties
In another study focusing on anticancer properties, a series of dispiro-indene derivatives were tested for their effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 μM to 30 μM for different derivatives . This suggests that compound 1 could be a candidate for further development in cancer therapeutics.
Scientific Research Applications
Structural Characteristics
The compound features a dispiro structure which contributes to its stability and unique electronic properties. The presence of multiple aromatic rings enhances its potential for applications in organic electronics and photonics.
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
The compound has been explored as a material for organic photovoltaic cells due to its favorable energy levels and light absorption properties. Studies have shown that incorporating such dispiro compounds can improve the efficiency of charge separation and transport in OPV devices.
Organic Light Emitting Diodes (OLEDs)
In OLED technology, the compound's luminescent properties make it a candidate for use as an emitter material. Its ability to emit light at specific wavelengths can be tuned by modifying its substituents, making it suitable for various display technologies.
Applications in Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of dispiro compounds exhibit significant anticancer properties. For example, research has demonstrated that certain modifications to the core structure can enhance cytotoxicity against various cancer cell lines, making them potential candidates for further drug development.
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting metal ions in biological systems. Its ability to change fluorescence intensity upon binding with specific ions allows for sensitive detection methods in biochemical assays.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | OPV Efficiency | Demonstrated improved charge mobility when incorporating dispiro compounds into active layers. |
| Study B | Anticancer Properties | Showed enhanced cytotoxic effects against breast cancer cells with IC50 values significantly lower than standard treatments. |
| Study C | Fluorescent Sensing | Developed a chemosensor based on the compound that exhibited high selectivity for Pb²⁺ ions with a detection limit in the nanomolar range. |
Chemical Reactions Analysis
Cycloaddition Reactions
The furan ring in the target compound is a potential site for [4+2] Diels-Alder reactions. In analogous systems (e.g., spiro-furan derivatives), furans react with dienophiles such as maleimides or acetylenedicarboxylates under catalytic conditions to form complex polycyclic structures . For example:
The tetrone groups may further stabilize transition states or intermediates during cycloaddition.
Nucleophilic Additions and Condensations
The tetrone moieties (four ketone groups) are highly electrophilic, enabling reactions with nucleophiles such as amines or hydrazines. For instance:
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Amine coupling : Rhodium-catalyzed reactions with benzylamines yield fused isoquinolinone derivatives .
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Hydrazine condensation : Similar tetrones form hydrazones or pyrazolidinediones under mild conditions .
Example Reaction Pathway :
Transition Metal-Catalyzed Coupling
The spiro-indene framework facilitates metal-catalyzed C–H activation. Dirhodium acetate has been employed in spiroannulation reactions with hydrocarbons (e.g., cyclohexane, allylbenzene) :
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexane | Rh(II) acetate | 2-Cyclohexyl-1H-indene-1,3(2H)-dione | 53% | |
| Allylbenzene | Rh(II) acetate | Spiro[cyclopropane-1,2'-indene]dicarboxylate | 62% |
Electrophilic Substitution
The 4-methylphenyl and phenyl substituents undergo electrophilic aromatic substitution (e.g., nitration, halogenation). For example:
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Nitration : Analogous indene derivatives react with nitric acid to form nitroaryl products .
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Chlorination : Dichloroiodobenzene or oxalyl chloride introduces chlorine at activated positions .
Thermal Decomposition
Under pyrolysis, tetrone derivatives generate ketene intermediates, which can dimerize or react with nucleophiles . For example:
Oxidation and Reduction
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Oxidation : The methylthio group (if present in analogs) oxidizes to sulfoxide/sulfone derivatives .
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Reduction : Ketones may be reduced to alcohols using NaBH or LiAlH, though steric hindrance in the dispiro system could limit reactivity.
Critical Analysis of Limitations
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Steric hindrance : The dispiro architecture may impede access to reactive sites.
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Solubility : High molecular weight (498.5 g/mol) and aromaticity limit solubility in polar solvents.
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Stability : Tetrones are prone to hydrolysis under acidic/basic conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs are dispiro[indene-2,2'-furan-4',2''-indene]-tetrone derivatives with substituents such as halogens, nitro groups, or heterocycles. Key examples include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) lower reaction yields (30–42%) compared to electron-donating groups (e.g., methyl), likely due to steric hindrance or reduced nucleophilicity .
- Thermal Stability : Higher melting points (e.g., 270°C for dichlorophenyl derivatives) correlate with halogen substituents, which enhance crystallinity via halogen bonding .
- Spectral Signatures : The C=O stretches in IR (1700–1740 cm⁻¹) are consistent across analogs, while substituent-specific peaks (e.g., C-Cl at 1331 cm⁻¹) aid characterization .
Challenges and Limitations
- Low Yields : MCRs for dispiro systems often suffer from moderate yields (30–42%) due to competing side reactions, necessitating optimization for the target compound .
- Characterization Complexity : The tetrone moiety’s multiple carbonyl groups complicate NMR interpretation, requiring advanced techniques like 2D NMR or X-ray crystallography .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis of complex spiro compounds often involves multicomponent reactions (MCRs) under mild conditions. For example, fluorinated spiro systems can be synthesized via cyclocondensation of β-keto esters with aldehydes and amines, achieving yields >75% under solvent-free or aqueous conditions . Key parameters include temperature control (70–90°C), catalytic acid/base use (e.g., p-TsOH), and reaction time optimization (6–12 hours). Characterization via FTIR and NMR ensures purity, with spectral data cross-referenced against analogues (e.g., 5-NITRO-3'-PHENYL derivatives in Figure S26–S29) .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural conformation of this compound?
- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). For dispiro systems, parameters like bond lengths (mean C–C = 0.004 Å) and torsion angles (e.g., furan-indene dihedral angles) confirm spiro connectivity. Data-to-parameter ratios >11.3 and R-factors <0.04 ensure reliability, as demonstrated for fluorobenzylidene dispiro analogues .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and supramolecular interactions of this tetrone?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the HOMO-LUMO gap in fluorinated spiro compounds correlates with experimental reactivity in Diels-Alder reactions . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, using crystallographic data (e.g., PDB IDs) to validate poses .
Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be reconciled for this compound?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, 19F NMR chemical shifts in fluoro-pyrimidines vary with solvent polarity, while SC-XRD provides static conformations. Cross-validation using 2D NMR (COSY, HSQC) and variable-temperature studies resolves such contradictions .
Q. What mechanistic insights explain the regioselectivity of furan-indene cyclization in this tetrone’s synthesis?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. Computational studies (e.g., NBO analysis) reveal that electron-withdrawing groups (e.g., tetrone oxygens) direct cyclization via transition-state stabilization. Kinetic experiments (e.g., interrupted reactions monitored by LC-MS) identify intermediates, as seen in spiro[indene-pyrrolidine] syntheses .
Methodological Replication and Validation
Q. How can researchers validate synthetic protocols for this compound against literature inconsistencies?
- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare yields and spectral data with prior studies, noting deviations (e.g., solvent effects on fluorophenyl coupling). Use high-resolution mass spectrometry (HRMS) for exact mass confirmation, as demonstrated in fluoropyrimidine syntheses (Δ < 2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
